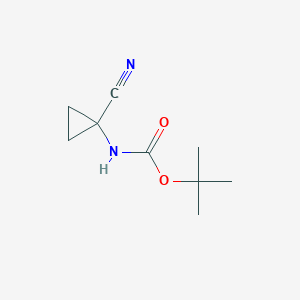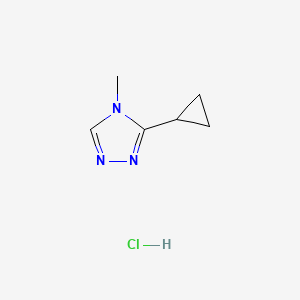
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THP-PTEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THP-PTEU is a urea derivative that has been synthesized using a unique method, and its properties and effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Morphology Tuning
- Anion Tuning of Hydrogel Properties: The study by Lloyd and Steed (2011) explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties dependent on the anion present. This research demonstrates the ability to tune the physical properties of hydrogels, such as rheology and morphology, through anion selection, providing insights into designing materials with specific mechanical and structural characteristics Lloyd & Steed, 2011.
Synthesis of Structurally Diverse Compounds
- Diversity-Oriented Synthesis: Zaware et al. (2011) report on the oxidative carbon-hydrogen bond activation and click chemistry to create a library of substituted tetrahydropyrones. This method enables rapid access to a variety of structurally diverse non-natural compounds, potentially useful for screening against numerous biological targets Zaware et al., 2011.
Antibacterial Compound Synthesis
- Synthesis of Antibacterial Agents: A study by Azab et al. (2013) focuses on creating new heterocyclic compounds containing a sulfonamido moiety, which have shown high antibacterial activity. This research underscores the potential of synthesizing novel compounds for antibacterial applications Azab, Youssef, & El-Bordany, 2013.
Catalysis and Chemical Transformations
- Catalytic Applications: Research by Jia et al. (2017) explores the use of a cationic Ru(II) complex for the hydrophenylation of ethylene to produce styrene and ethylbenzene, highlighting the role of the triazole ligand in the catalyst system. This demonstrates the potential for triazole-containing compounds in catalysis and chemical manufacturing processes Jia et al., 2017.
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(19-14-6-10-23-11-7-14)20-15(12-21-17-8-9-18-21)13-4-2-1-3-5-13/h1-5,8-9,14-15H,6-7,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNZLMXLZADQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)

![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)


![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)
![5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2601649.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601651.png)